molecular formula C14H20S2 B1436895 3-Octylthieno[3,2-b]thiophene CAS No. 1064015-56-0

3-Octylthieno[3,2-b]thiophene

Cat. No. B1436895
CAS RN: 1064015-56-0
M. Wt: 252.4 g/mol
InChI Key: ZMHJPXMMAUKSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octylthieno[3,2-b]thiophene is an alkyl thiophene derivative .


Synthesis Analysis

It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . More details about its synthesis can be found in the paper titled "Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials" .


Molecular Structure Analysis

The molecular formula of this compound is C14H20S2 . Its structure includes a thieno[3,2-b]thiophene unit, which is a type of thiophene, a five-membered aromatic ring with one sulfur atom . More details about its molecular structure can be found in the paper titled "Molecular Structure‐Property Relationships of the Asymmetric…" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.4 g/mol. It has a high resonance energy and high π-electron density. It has a planar structure and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Scientific Research Applications

Organic Solar Cells

3-Octylthieno[3,2-b]thiophene has been used in the development of organic solar cells. It functions as a spacer in nonfused ring electron acceptors, contributing to the high power conversion efficiency of these solar cells. In one study, it was part of a design that achieved a power conversion efficiency of 15.44%, the highest for solar cells based on nonfused ring electron acceptors (Wang et al., 2021).

Perovskite Solar Cells

In the context of perovskite solar cells, this compound has been integrated into π-bridging donor-acceptor conjugated copolymers, serving as hole-transport layers. These polymers, featuring enhanced π-π stacking and crystallinity, facilitate vertical charge transport and hole mobility, leading to efficient hole extraction and reduced charge carrier recombination (Sin et al., 2020).

Organic Thin Film Transistors

This compound derivatives have been synthesized and employed as small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds demonstrated good thermal stability and high charge carrier mobility, with the derivative featuring linear alkyl chain substituents showing the best device performance. This indicates the potential of these compounds in the development of high-performance OFETs (Choi et al., 2021).

Electrochromic Materials

Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) containing this compound have been studied for their electrochromic properties. These materials exhibit high contrast and stability, making them suitable for applications in electrochromic devices (Sankaran & Reynolds, 1997).

Safety and Hazards

3-Octylthieno[3,2-b]thiophene is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene-based compounds, including 3-Octylthieno[3,2-b]thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

Mechanism of Action

Target of Action

The primary targets of 3-Octylthieno[3,2-b]thiophene are organic electronic and optoelectronic materials . This compound is a building block for these materials, playing a crucial role in their design and function .

Mode of Action

This compound: interacts with its targets by providing continuous conjugation through two fused thiophenes and the polymer backbone . The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .

Biochemical Pathways

The biochemical pathways affected by This compound involve the synthesis of organic materials, particularly polymers and molecules having fused aromatic systems with desired electronic/optoelectronic properties . The compound’s action influences the preparation of these materials, which are thermally and environmentally stable .

Pharmacokinetics

The pharmacokinetics of This compound Its synthesis involves a two-step process, which includes the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . These steps may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of This compound’s action are primarily observed in its role as a building block for organic electronic and optoelectronic materials . Its use results in materials that are thermally and environmentally stable, making them suitable for applications such as transistors, solar cells, and organic light-emitting diodes (OLEDs) .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the stability of the organic material to oxidation is a necessary criterion, as oxidation can diminish device performance . Furthermore, the compound’s synthesis process, which involves the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction, may also be affected by environmental conditions .

Biochemical Analysis

Biochemical Properties

3-Octylthieno[3,2-b]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s electron-rich nature allows it to act as an electron donor in biochemical reactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. Additionally, this compound has been found to alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. This inhibition can result in changes in metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are likely due to the formation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s biological activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can determine its effects on cellular processes and its potential therapeutic applications .

properties

IUPAC Name

6-octylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-16-13-9-10-15-14(12)13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHJPXMMAUKSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octylthieno[3,2-b]thiophene
Reactant of Route 2
3-Octylthieno[3,2-b]thiophene
Reactant of Route 3
3-Octylthieno[3,2-b]thiophene
Reactant of Route 4
3-Octylthieno[3,2-b]thiophene
Reactant of Route 5
3-Octylthieno[3,2-b]thiophene
Reactant of Route 6
3-Octylthieno[3,2-b]thiophene

Q & A

Q1: How does incorporating 3-Octylthieno[3,2-b]thiophene as a π-bridge impact the performance of donor-acceptor copolymers in organic solar cells?

A1: Incorporating this compound as a π-bridge in donor-acceptor (D–A) copolymers leads to several beneficial effects for organic solar cell performance:

  • Enhanced Light Absorption and Charge Transport: The extended π-conjugation provided by this compound significantly enhances light absorption and improves charge transport properties. [, ] This is attributed to stronger π-π intermolecular interactions between neighboring polymer chains. []
  • Improved Morphology: Polymers incorporating this unit exhibit improved miscibility with fullerene acceptors like PC71BM, leading to well-mixed bulk-heterojunction morphologies. [] This facilitates efficient charge separation and collection.
  • Increased Power Conversion Efficiency: As a direct result of these improvements, organic solar cells (OSCs) fabricated with these modified polymers demonstrate higher power conversion efficiencies. For example, PBT-OTT, a copolymer incorporating this compound, achieved a PCE of 7.21%. [] Similarly, PBDTT-TT-IID, another polymer utilizing this building block, reached a PCE of 8.05%. []

Q2: What structural features of this compound contribute to these observed improvements in organic photovoltaic materials?

A2: The key structural features of this compound that contribute to enhanced photovoltaic performance are:

  • Extended π-Conjugation: The fused thiophene rings provide an extended π-conjugated system, increasing electron delocalization along the polymer backbone. This leads to a red-shifted absorption spectrum, capturing a wider range of sunlight. [, ]
  • Planar Conformation: The planar conformation of this compound, potentially stabilized by intramolecular interactions like S···N and S···O, promotes strong intermolecular interactions and efficient packing in the solid state. [] This facilitates charge transport and enhances device performance.

Q3: Are there alternative chemical structures or modifications that provide similar benefits to this compound in organic photovoltaic applications?

A: Yes, researchers are constantly exploring alternative structures with similar or improved properties. One example is the use of a thienyl group directly attached to the benzodithiophene (BDT) unit in PBDTT-TT-IID, further extending the conjugation and enhancing performance compared to the non-modified PBDT-TT-IID. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.